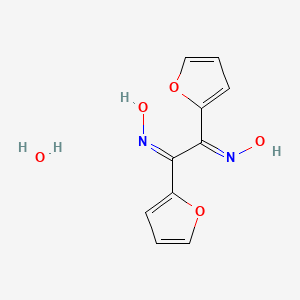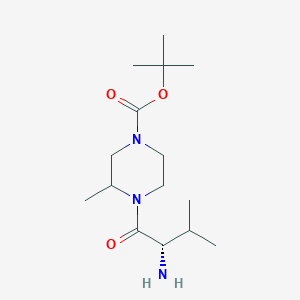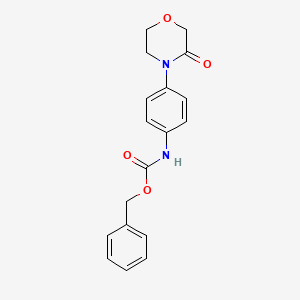![molecular formula C30H34F3N3O6Si B12327074 Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)
Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- is a synthetic nucleoside analog. This compound is primarily used in biomedical research, particularly in the study of viral diseases and cancers. It acts as an antiviral compound by inhibiting viral replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves multiple steps. The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:
- Protection of the hydroxyl groups of uridine.
- Introduction of the 2’-deoxy group.
- Silylation to introduce the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group.
- Addition of the 5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl] group.
The reaction conditions often involve the use of protecting groups, silylating agents, and specific solvents to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs
Applications De Recherche Scientifique
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.
Medicine: Investigated for its antiviral and anticancer properties. It inhibits viral replication and has shown potential in the treatment of certain cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves its incorporation into nucleic acids, where it interferes with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA. This disruption of viral replication is the basis for its antiviral effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine, 2’-amino-2’-deoxy-4’-C-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-5-methyl-3’,5’-bis-O-(phenylmethyl): Another nucleoside analog used in antiviral research.
Uridine, 2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-4’-C-ethynyl-2’,2’-difluoro: A similar compound with modifications at different positions.
Uniqueness
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group, for example, enhances its stability and bioavailability, making it a valuable compound in antiviral and anticancer research.
Propriétés
Formule moléculaire |
C30H34F3N3O6Si |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
N-[3-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C30H34F3N3O6Si/c1-29(2,3)43(21-12-6-4-7-13-21,22-14-8-5-9-15-22)41-19-24-23(37)17-25(42-24)36-18-20(26(38)35-28(36)40)11-10-16-34-27(39)30(31,32)33/h4-9,12-15,20,23-25,37H,16-19H2,1-3H3,(H,34,39)(H,35,38,40)/t20?,23-,24+,25+/m0/s1 |
Clé InChI |
QDKOSVBZBYTZTJ-IXKUDPDQSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)


![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)



![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)


![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
